3-(2-Methyl-piperidin-1-yl)-propionic acid hydrochloride
Overview
Description
3-(2-Methyl-piperidin-1-yl)-propionic acid hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO2 and its molecular weight is 207.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Interactions and Complex Formation
3-(Piperidin-1-yl)propionic acid, a related compound, has been studied for its ability to form complexes with other chemicals. For instance, it forms a 1:2 adduct with triphenyltin chloride. This interaction involves the transfer of the acidic hydrogen atom to the imine nitrogen atom and the formation of an intramolecular hydrogen bond. This study is significant as it provides insights into the chemical properties and reactivity of similar compounds including 3-(2-Methyl-piperidin-1-yl)-propionic acid hydrochloride (Yan & Khoo, 2005).
Synthesis and Derivatives
Research into the synthesis of various piperidine-alkanoic acid hydrochlorides, which includes compounds related to this compound, has been conducted. These studies are important for understanding the methods of producing such compounds and their derivatives, which can have multiple applications in scientific research (Tsui & Wood, 1979).
Crystal Structure Analysis
The crystal and molecular structure of compounds related to this compound, such as 4-piperidinecarboxylic acid hydrochloride, has been characterized. This research is crucial for understanding the physical and chemical properties of these compounds at a molecular level (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Catalytic and Synthetic Applications
Studies have also been conducted on the use of piperidine derivatives in catalytic and synthetic applications. For example, research on the use of nano magnetite (Fe3O4) as a catalyst for the synthesis of certain piperidine-based compounds demonstrates the potential utility of this compound in similar reactions (Mokhtary & Torabi, 2017).
Bioactivity and Pharmacological Studies
Additionally, the synthesis and study of piperidine-based compounds for their bioactivity and potential pharmacological applications are areas of research. While specific studies on this compound may not be prevalent, research on similar compounds provides a foundation for understanding its potential applications (Unluer et al., 2016).
Properties
IUPAC Name |
3-(2-methylpiperidin-1-yl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-8-4-2-3-6-10(8)7-5-9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJKDDRTALGEAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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